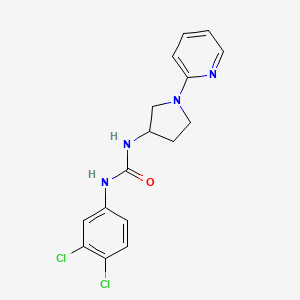

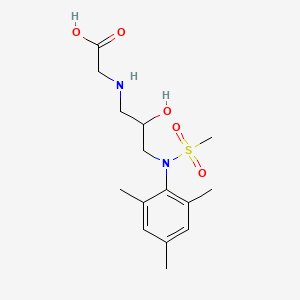

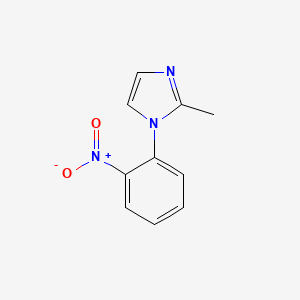

![molecular formula C13H12N2O3S B2519494 2-(环丙烷甲酰胺基)苯并[d]噻唑-6-甲酸甲酯 CAS No. 864860-55-9](/img/structure/B2519494.png)

2-(环丙烷甲酰胺基)苯并[d]噻唑-6-甲酸甲酯

描述

Methyl 2-(cyclopropanecarboxamido)benzo[d]thiazole-6-carboxylate is a compound that can be inferred to have a complex structure involving a benzo[d]thiazole moiety and a cyclopropane ring. While the specific compound is not directly studied in the provided papers, related compounds with benzo[d]thiazole and cyclopropane structures have been synthesized and analyzed, which can provide insights into the potential properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic building blocks such as amino acids or thioamides. For instance, methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate was prepared from L-serine in a nine-step process, demonstrating the complexity often involved in synthesizing cyclopropyl-containing amino acids . Similarly, the synthesis of benzo[d]thiazole derivatives has been achieved through reactions like cyclocondensation and treatment with phosphorus pentasulfide . These methods could potentially be adapted for the synthesis of Methyl 2-(cyclopropanecarboxamido)benzo[d]thiazole-6-carboxylate.

Molecular Structure Analysis

The molecular structure of benzo[d]thiazole derivatives has been studied using techniques such as X-ray diffraction, FT-IR, NMR spectroscopy, and DFT calculations . These studies provide detailed information on the geometry, vibrational modes, and chemical shifts, which are crucial for understanding the behavior of such molecules. The cyclopropane ring is known for its strain and reactivity, which would also be an important aspect of the molecular structure analysis for the compound .

Chemical Reactions Analysis

Compounds containing benzo[d]thiazole and cyclopropane rings are known to participate in various chemical reactions. For example, Wittig olefination has been used to synthesize cyclopropyl amino acids, indicating that the cyclopropane moiety can be functionalized through carbon-carbon double bond formation . Additionally, the reactivity of thiazole derivatives in cycloaromatization and annelation reactions has been demonstrated, which could be relevant for the chemical reactions involving Methyl 2-(cyclopropanecarboxamido)benzo[d]thiazole-6-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically characterized by spectroscopic methods and thermal analysis. For instance, the thermal behavior of a benzo[d]thiazole derivative was summarized using TG/DTA thermogram, which provides insights into the stability and decomposition patterns of the compound . The electronic properties, such as frontier molecular orbitals and molecular electrostatic potential, have also been analyzed using DFT calculations, which are essential for predicting the reactivity and interaction of the molecule with other species .

科学研究应用

合成和医药化学应用

抗肿瘤剂:一项研究重点关注苯并噻唑衍生物的合成,包括与2-(环丙烷甲酰胺基)苯并[d]噻唑-6-甲酸甲酯在结构上相关的化合物,以了解其作为抗肿瘤剂的潜力。这些化合物对致瘤细胞系表现出选择性细胞毒性,对肿瘤生长表现出优异的体内抑制作用(Yoshida 等,2005)。

药物发现构建模块:苯并[d]噻唑作为药物发现中组件的多功能性通过羟基取代的2-氨基苯并[d]噻唑-6-羧酸衍生物的合成得到强调。这些衍生物可用作可以在不同位置取代的构建模块,为探索分子周围的化学空间以寻找潜在的药物靶点提供了一条途径(Durcik 等,2020)。

有机合成和材料科学

锂离子电池的导电粘合剂:一项研究展示了使用环戊二硫吩和甲基-2,5-二溴苯甲酸酯共聚物(与2-(环丙烷甲酰胺基)苯并[d]噻唑-6-甲酸甲酯的化学家族相关)作为锂离子电池阳极电极制造中的导电粘合剂。该应用展示了一种增强电池比容量和稳定性的创新方法(Wang 等,2017)。

作用机制

Target of action

Benzothiazole derivatives have been found to have anti-tubercular activity . They have been shown to inhibit Mycobacterium tuberculosis, the bacterium that causes tuberculosis .

Biochemical pathways

Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis , suggesting they may affect pathways related to bacterial growth and replication.

Pharmacokinetics

Benzothiazole derivatives have been designed with in silico admet prediction, which suggests that these compounds have been optimized for bioavailability .

Result of action

Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis , suggesting they may have bactericidal or bacteriostatic effects.

Action environment

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways , suggesting that the synthesis process may be adaptable to different environmental conditions.

属性

IUPAC Name |

methyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S/c1-18-12(17)8-4-5-9-10(6-8)19-13(14-9)15-11(16)7-2-3-7/h4-7H,2-3H2,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWJCSHVMKKGILS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401331383 | |

| Record name | methyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401331383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677811 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Methyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate | |

CAS RN |

864860-55-9 | |

| Record name | methyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401331383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

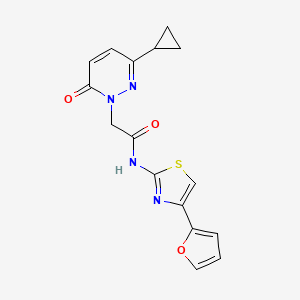

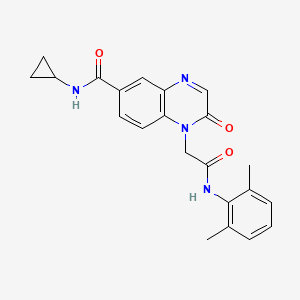

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2519418.png)

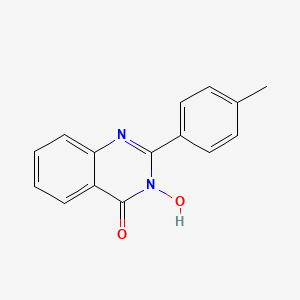

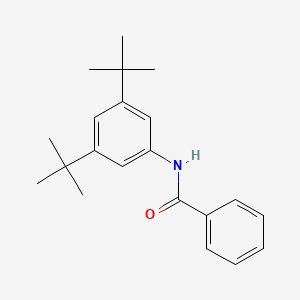

![4-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2519420.png)

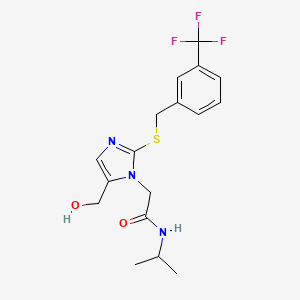

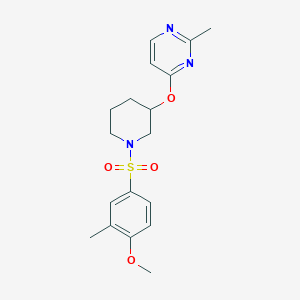

![3-methoxy-N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2519430.png)

![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2519433.png)